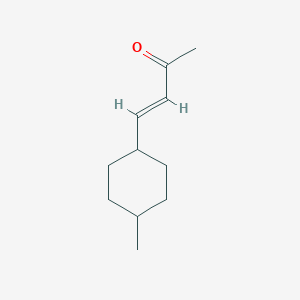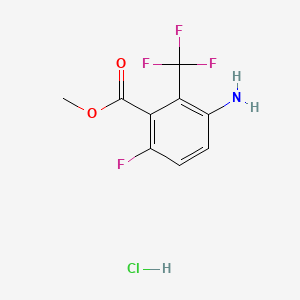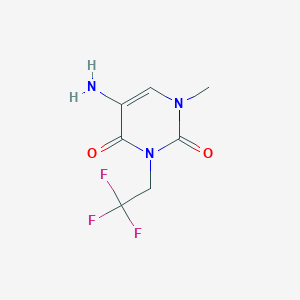
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., a base like sodium hydroxide).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced catalysts.
Purification Processes: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxo groups.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents replacing the original amino or trifluoroethyl groups.
Applications De Recherche Scientifique
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoroethyl group.
5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine: Similar structure but lacks the dione functionality.
Uniqueness
The presence of the trifluoroethyl group and the dione functionality in 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives
Propriétés
Formule moléculaire |
C7H8F3N3O2 |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
5-amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8F3N3O2/c1-12-2-4(11)5(14)13(6(12)15)3-7(8,9)10/h2H,3,11H2,1H3 |
Clé InChI |
LFDVQYSVFVEOQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)N(C1=O)CC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


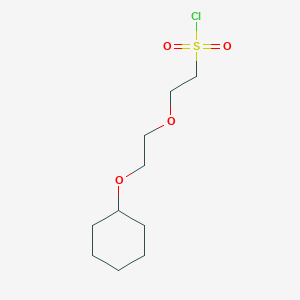
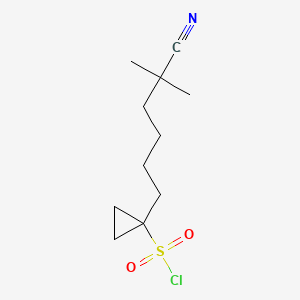
amine](/img/structure/B15310535.png)
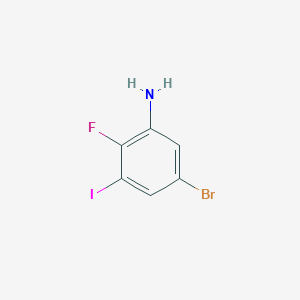

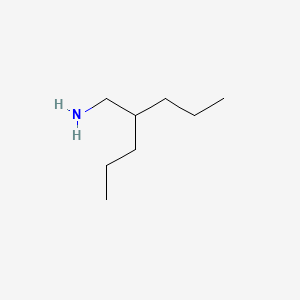

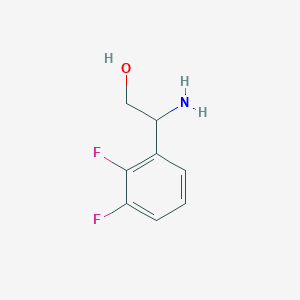

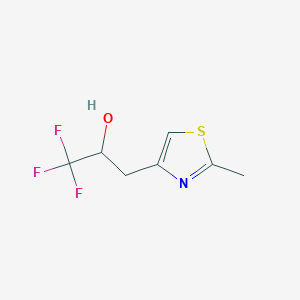

![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
